molecular formula C6H11NO B1356035 N-methyl-N-(prop-2-en-1-yl)acetamide CAS No. 53376-60-6

N-methyl-N-(prop-2-en-1-yl)acetamide

Cat. No.: B1356035
CAS No.: 53376-60-6
M. Wt: 113.16 g/mol
InChI Key: HLNSIFBJBPSASG-UHFFFAOYSA-N
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Description

N-methyl-N-(prop-2-en-1-yl)acetamide is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Substituted N-(silatran-1-ylmethyl)acetamides, including N-methyl-N-(trimethoxysilylmethyl)acetamide, have been synthesized, demonstrating muscarinic agonist activity by mimicking the effect of acetylcholine and binding directly to cholinoreceptors of the ileal smooth muscle (Pukhalskaya et al., 2010).

Anticancer Activity

  • Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including a derivative of N-methylacetamide, showed potential anticancer activity against human lung adenocarcinoma cells (Evren et al., 2019).

Pharmaceutical Development

  • Novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were designed, with potential implications in pharmaceutical sciences (Yang Jing, 2010).

Hydroformylation and Synthesis Techniques

  • Rhodium-catalyzed hydroformylation of N-(2-propenyl)-β-lactams, involving N-methylacetamide derivatives, is a key step in synthesizing biologically relevant functionalized acetamides (Dekeukeleire et al., 2010).

Solar Cell Applications

  • Benzothiazolinone acetamide analogs, including N-methyl derivatives, have been synthesized and studied for their potential in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency (Mary et al., 2020).

Coordination Complexes and Antioxidant Activity

  • Pyrazole-acetamide derivatives, including N-methyl variants, were used to construct Co(II) and Cu(II) coordination complexes, showing significant antioxidant activity (Chkirate et al., 2019).

Mechanism of Action

Properties

IUPAC Name

N-methyl-N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-4-5-7(3)6(2)8/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNSIFBJBPSASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560013
Record name N-Methyl-N-(prop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53376-60-6
Record name N-Methyl-N-(prop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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